A Technical Guide to 6-Methyl-3-nitropicolinonitrile: Structure, Synthesis, and Medicinal Chemistry Applications
A Technical Guide to 6-Methyl-3-nitropicolinonitrile: Structure, Synthesis, and Medicinal Chemistry Applications
This guide provides a detailed technical overview of 6-Methyl-3-nitropicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in commercial databases, this document extrapolates its chemical properties, potential synthetic routes, and applications based on the well-established chemistry of its constituent functional groups and structurally related analogs.
Chemical Identity and Structure
The name 6-Methyl-3-nitropicolinonitrile describes a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a nitrile group at the 2-position. The term "picolinonitrile" specifically denotes the presence of a nitrile group at the 2-position of the pyridine ring.
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IUPAC Name: 6-Methyl-3-nitropyridine-2-carbonitrile
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Molecular Formula: C₇H₅N₃O₂
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Molecular Weight: 163.14 g/mol
The chemical structure combines several key functional groups that are significant in medicinal chemistry: a pyridine core, a nitro group, a nitrile group, and a methyl group. Each of these moieties contributes to the overall electronic and steric properties of the molecule, influencing its potential biological activity and metabolic profile.
Structural Diagram:
Caption: Chemical structure of 6-Methyl-3-nitropyridine-2-carbonitrile.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 6-Methyl-3-nitropicolinonitrile. These values are estimated based on its structure and the properties of similar compounds.
| Property | Predicted Value | Justification |
| Molecular Weight | 163.14 g/mol | Calculated from the molecular formula C₇H₅N₃O₂. |
| LogP | ~1.5 - 2.5 | The pyridine ring is relatively polar, but the methyl group and the overall aromatic system contribute to some lipophilicity. |
| pKa (of pyridine N) | ~1-2 | The electron-withdrawing effects of the nitro and nitrile groups are expected to significantly decrease the basicity of the pyridine nitrogen. |
| Melting Point | 100-150 °C | Similar substituted nitropyridines are typically crystalline solids with melting points in this range.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone). | The polar nitro and nitrile groups may allow for some aqueous solubility, but the aromatic ring and methyl group limit it. |
Synthesis and Reaction Chemistry
A plausible synthetic route for 6-Methyl-3-nitropicolinonitrile can be designed starting from commercially available 6-methyl-2-aminopyridine. This multi-step synthesis would involve nitration, Sandmeyer reaction to introduce the nitrile group, and subsequent modifications.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 6-Methyl-3-nitropicolinonitrile.
Detailed Experimental Protocol (Hypothetical):
Step 1: Nitration of 6-Methyl-2-aminopyridine
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-methyl-2-aminopyridine in portions while maintaining the temperature below 10 °C.
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Once the addition is complete, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.
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After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter, wash with cold water, and dry the crude 6-methyl-3-nitro-2-aminopyridine.
Step 2: Diazotization and Sandmeyer Reaction
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Suspend the 6-methyl-3-nitro-2-aminopyridine in an aqueous solution of a mineral acid (e.g., HCl or HBr) and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
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Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas) should be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 6-Methyl-3-nitropicolinonitrile.
Applications in Drug Development and Medicinal Chemistry
The 6-Methyl-3-nitropicolinonitrile scaffold is a promising starting point for the development of novel therapeutics due to the unique properties of its functional groups.
The Role of the Nitropyridine Scaffold
Nitropyridine derivatives are important intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2][3] The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities that can modulate the biological activity of the molecule. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further chemical modifications.[4]
The Significance of the Nitrile Group
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. The nitrile moiety is also relatively metabolically stable. In some cases, it can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.
Potential Therapeutic Applications
Given the known biological activities of similar pyridine derivatives, 6-Methyl-3-nitropicolinonitrile could serve as a scaffold for developing agents with a variety of therapeutic applications:
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Antibacterial Agents: The pyridine scaffold is present in numerous antibacterial drugs.[5] The unique electronic properties of this compound could be exploited to design novel inhibitors of bacterial enzymes.
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Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature a substituted pyridine core. The functional groups on 6-Methyl-3-nitropicolinonitrile provide multiple points for diversification to optimize binding to cancer-related targets.
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CNS-Active Agents: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes pyridine derivatives attractive for developing drugs targeting the central nervous system.
Drug Discovery and Development Workflow
The development of new drugs from a scaffold like 6-Methyl-3-nitropicolinonitrile would typically follow a structured workflow.
Caption: A typical drug discovery workflow starting from a novel chemical scaffold.
Conclusion
While 6-Methyl-3-nitropicolinonitrile is not a widely-studied compound, its chemical structure represents a confluence of functionalities that are highly relevant to modern drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
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